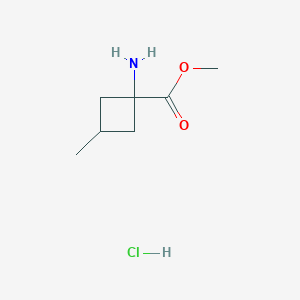

![molecular formula C20H23ClFN3OS B2549693 N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1216401-64-7](/img/structure/B2549693.png)

N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high yields. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide as described in paper includes reduction, acetylation, ethylation, and condensation steps. The process has been optimized for scale-up production, with improvements in the reduction, acetylation, and ethylation steps leading to high yields and purity. These methods could potentially be adapted for the synthesis of "N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride" by altering the starting materials and reaction conditions to incorporate the 4-fluorophenyl and 6-methylbenzo[d]thiazol-2-yl moieties.

Molecular Structure Analysis

While the molecular structure of the specific compound is not analyzed in the provided papers, the structure of similar compounds can be inferred to have aromatic rings, amide linkages, and substituents that include nitro groups, chloro groups, and dimethylamino groups. These features are likely to influence the electronic properties and reactivity of the compound. The presence of a fluorophenyl group in the compound of interest suggests potential for strong intermolecular interactions due to the electronegativity of fluorine.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride" can be hypothesized based on the properties of similar compounds. The compound is likely to be a solid at room temperature, with a high melting point due to the presence of aromatic rings and amide bonds. The hydrochloride salt form suggests that it would be soluble in water and polar organic solvents. The purity and yield of the compound, as well as its stability, would depend on the specifics of the synthesis route and conditions, as demonstrated by the high purity achieved for the compound synthesized in paper .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have focused on synthesizing various derivatives of related compounds to explore their therapeutic potential. For example, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, demonstrating significant anti-inflammatory activity in some derivatives (Sunder & Maleraju, 2013). This highlights the compound's utility in creating new anti-inflammatory agents.

Antitumor and Antimicrobial Activities

The synthesis and evaluation of compounds for antitumor and antimicrobial activities have been a significant focus. Lan Yun-jun (2011) synthesized methyl 2-(5-fluorouracil-1-yl) acetamidoactate showing in vitro antitumor activity, indicating the compound's potential as a cancer therapy agent (Lan Yun-jun, 2011). Additionally, Patel, Mistry, and Desai (2009) explored the antimicrobial activity of 4-oxo-thiazolidine derivatives, contributing to the development of new antimicrobial agents (Patel, Mistry, & Desai, 2009).

Environmental and Agricultural Applications

Research has also extended into the environmental and agricultural impact of related chemicals. Zimmerman, Schneider, and Thurman (2002) analyzed the presence of chloroacetamide herbicides and their degradates in natural water, highlighting the environmental persistence and potential ecological impacts of these compounds (Zimmerman, Schneider, & Thurman, 2002).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-(4-fluorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3OS.ClH/c1-14-4-9-17-18(12-14)26-20(22-17)24(11-10-23(2)3)19(25)13-15-5-7-16(21)8-6-15;/h4-9,12H,10-11,13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPPCYWCFAEMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CC3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2549610.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)

![N-cyano-2-fluoro-5-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]aniline](/img/structure/B2549615.png)

![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2549620.png)

![3-[(2-Bromo-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2549623.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2549632.png)